molecular formula C17H20F3NO5S B6351157 [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) CAS No. 1354783-52-0

[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)

Cat. No.: B6351157
CAS No.: 1354783-52-0
M. Wt: 407.4 g/mol
InChI Key: RHXDWPOLNOWHLH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.H2O4S/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20;1-5(2,3)4/h4-10H,21H2,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXDWPOLNOWHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate, often referred to in literature as a sulfated derivative, exhibits significant biological activity due to its structural characteristics. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C23H22F3NO3C_{23}H_{22}F_{3}NO_{3} with a molecular weight of approximately 417.43 g/mol. The presence of the isopropyl and trifluoromethyl groups contributes to its lipophilicity, which may influence its interaction with biological membranes and receptors.

PropertyValue
Molecular FormulaC23H22F3NO3
Molecular Weight417.43 g/mol
Exact Mass417.155178 g/mol
InChI KeyREMHUQDRBALOSJ-UHFFFAOYSA-N

Sulfation is a critical phase II metabolic process that enhances the solubility and excretion of various compounds. In the case of [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate, sulfation may lead to both detoxification and bioactivation pathways depending on the structural features of the sulfated product.

  • Detoxification : The sulfated form typically increases water solubility, facilitating renal excretion.
  • Bioactivation : Certain sulfated metabolites can become reactive intermediates that bind covalently to cellular macromolecules, potentially leading to mutagenicity or carcinogenicity .

Biological Activity

Research indicates that compounds with similar structural motifs have shown promising biological activities, particularly in cancer research and enzymatic inhibition studies:

  • Anticancer Activity : Analogous compounds have demonstrated significant inhibition against various cancer cell lines, including leukemia . The mechanism often involves modulation of key signaling pathways or direct cytotoxic effects on tumor cells.
  • Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in estrogen biosynthesis .

Case Studies

  • Tamoxifen Metabolism : A study highlighted how sulfation affects the biological fate of tamoxifen, where different sulfation sites led to distinct biological outcomes—detoxification versus bioactivation . This underscores the importance of understanding sulfation patterns in drug metabolism.
  • Inhibition Studies : In a series of experiments involving analogs of [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate, compounds exhibited IC50 values ranging from 700 nM to 10 nM against specific cancer cell lines, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)
  • CAS No.: 946682-74-2
  • Molecular Formula: C₁₇H₂₀F₃NO₅S
  • Molecular Weight : 407.41 g/mol
  • Salt Form : Sulfate (enhances stability and aqueous solubility compared to freebase amines) .

Structural Features :

  • Core Structure: A biphenyl ether scaffold with a trifluoromethyl (-CF₃) group at the 5-position and an isopropyl-methylphenoxy substituent at the 2-position.
  • Functional Groups: Amine (-NH₂) group (protonated as a sulfate salt). Trifluoromethyl group (electron-withdrawing, influencing electronic properties). Phenoxy ether linkage (imparts rigidity and influences lipophilicity).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique properties arise from its substituent arrangement and salt form. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Differences Impact on Properties Reference
[2-(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl acetamide derivatives Replaces trifluoromethyl with methoxy (-OCH₃) and lacks sulfate salt. Reduced electron-withdrawing effects; lower solubility in polar solvents compared to sulfate salts.
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate Substitutes -CF₃ with pentafluorosulfanyl (-SF₅) and esterifies the amine. Enhanced lipophilicity and altered electronic properties due to -SF₅; reduced solubility in aqueous media.
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine sulfate Contains furan ring instead of biphenyl ether; sulfate salt form. Improved metabolic stability due to furan; similar solubility profile but distinct pharmacokinetics.
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine core replaces benzene; retains -CF₃ and phenoxy groups. Increased hydrogen-bonding capacity (pyrimidine); potential for enhanced target binding in medicinal chemistry.

Key Observations :

  • Trifluoromethyl (-CF₃) Group : Present in both the target compound and pyrimidine derivative , this group enhances metabolic stability and electron-deficient character, improving interactions with hydrophobic binding pockets.
  • Sulfate Salt : Compared to acetate salts (e.g., (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine acetate ), sulfate salts generally exhibit higher thermal stability and lower hygroscopicity .

Solubility :

  • The sulfate salt form of the target compound improves aqueous solubility (critical for bioavailability) compared to freebase analogues like Ethyl (2-nitro-5-(trifluoromethyl)phenyl)acetate .
  • In contrast, methyl 2-amino-5-(trifluoromethyl)nicotinate (a non-salt derivative) shows lower solubility in polar solvents due to the absence of ionic interactions .

Stability :

  • Sulfate salts (e.g., target compound and (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine sulfate ) demonstrate superior stability under ambient conditions compared to acetate salts, which may hydrolyze in acidic environments .

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